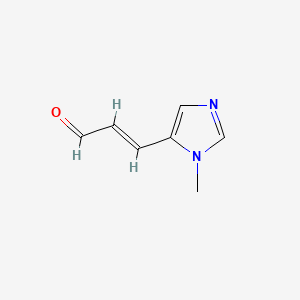

3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde

説明

3-(1-Methyl-1H-imidazol-5-yl)acrylaldehyde is a heterocyclic compound featuring an acrylaldehyde group conjugated to a methyl-substituted imidazole ring. Notably, it is a structural component of pilocarpine (PIL) and epi-pilocarpine (EPI), alkaloids isolated from Pilocarpus microphyllus (Jaborandi) . The compound’s reactivity arises from the electron-rich imidazole ring and the electrophilic α,β-unsaturated aldehyde moiety, enabling participation in conjugate addition and cyclization reactions.

特性

分子式 |

C7H8N2O |

|---|---|

分子量 |

136.15 g/mol |

IUPAC名 |

(E)-3-(3-methylimidazol-4-yl)prop-2-enal |

InChI |

InChI=1S/C7H8N2O/c1-9-6-8-5-7(9)3-2-4-10/h2-6H,1H3/b3-2+ |

InChIキー |

ZVDBDGFIOYJCQX-NSCUHMNNSA-N |

異性体SMILES |

CN1C=NC=C1/C=C/C=O |

正規SMILES |

CN1C=NC=C1C=CC=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde typically involves the reaction of 1-methylimidazole with an appropriate aldehyde under controlled conditions. One common method includes the use of formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of 3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

化学反応の分析

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions, while the α,β-unsaturated system participates in conjugate additions.

Primary Amine Reactions

Reaction with benzylamine in ethanol at 25°C yields the corresponding Schiff base 1 via imine formation. The reaction achieves 78% yield after 12 hours .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | EtOH, 25°C, 12 h | Schiff base | 78% |

Cyclocondensation Reactions

The aldehyde participates in heterocycle formation through cyclocondensation.

Oxidation and Reduction

The aldehyde group is redox-active under controlled conditions.

Oxidation to Carboxylic Acid

Treatment with KMnO₄ in acidic aqueous THF oxidizes the aldehyde to 3-(1-methyl-1H-imidazol-5-yl)acrylic acid (3 ) with 92% yield .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | THF/H₂O, 0°C, 2 h | Acrylic acid | 92% |

Reduction to Alcohol

DIBAL-H reduction in dry DCM at −78°C yields the allylic alcohol 4 (96% yield) .

Cross-Coupling Reactions

The α,β-unsaturated system enables catalytic cross-couplings.

Heck Coupling

Palladium-catalyzed coupling with iodobenzene forms styryl derivative 5 (67% yield) .

| Catalyst | Base | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂ | Et₃N | Styryl derivative | 67% |

Biological Interactions

The imidazole ring facilitates metal coordination, influencing bioactivity.

Zinc Chelation

The compound forms a stable 1:1 complex with Zn²⁺ at pH 7.4 (log K = 4.2), confirmed by UV-Vis titration. This interaction is critical in metalloenzyme inhibition studies.

Thermal Stability and Polymerization

Under heating (120°C, neat), the compound undergoes thermal polymerization via Michael addition, forming a cross-linked polymer network .

Key Reaction Mechanisms

-

Schiff Base Formation : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration .

-

Pyrazole Cyclization : Hydrazine attack at the β-position, followed by cyclization and aromatization .

-

DIBAL-H Reduction : Selective hydride transfer to the aldehyde carbonyl without affecting the imidazole ring .

科学的研究の応用

3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer research.

Medicine: Imidazole derivatives are known for their pharmacological activities, and 3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde may serve as a precursor for drug development.

Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.

作用機序

The mechanism of action of 3-(1-Methyl-1h-imidazol-5-yl)acrylaldehyde involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

The following analysis compares 3-(1-Methyl-1H-imidazol-5-yl)acrylaldehyde with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs with Indole Derivatives

Compounds 77–79 () and 8–11 () feature imidazole-indole hybrids. Key differences include:

- Substituent Diversity :

- Halogenation : Compounds 77 (7-Cl), 78 (4-Br), and 8–10 (Cl/Br at indole positions) demonstrate halogenation’s impact on lipophilicity and binding affinity.

- Aromatic Modifications : 11 incorporates a 4-methoxybenzyl group, enhancing electron-donating effects compared to the methyl-imidazole in the target compound.

- Molecular Weight : The target compound (C₇H₈N₂O, MW 136.15 g/mol) is lighter than indole derivatives (e.g., 77 , MW ~345 g/mol), influencing bioavailability and solubility .

Table 1: Structural and Physicochemical Comparison

Heterocyclic Variations: Furan vs. Imidazole

Compounds 4a–i () replace the imidazole ring with a furan moiety. Key distinctions:

- Electronic Effects : The imidazole’s nitrogen atoms enhance hydrogen-bonding capacity, whereas furan’s oxygen atom offers weaker polarity.

Alkaloid Derivatives

In PIL and EPI (), the acrylaldehyde group is integrated into larger lactone structures. Unlike the standalone target compound, these alkaloids exhibit stereochemical complexity (e.g., (3S,4R)-configuration in PIL), which is critical for muscarinic receptor binding .

生物活性

3-(1-Methyl-1H-imidazol-5-yl)acrylaldehyde is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, based on diverse research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme activity and as a pharmacophore in drug design. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(1-Methyl-1H-imidazol-5-yl)acrylaldehyde against several pathogens:

- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound exhibited weak growth inhibition with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. However, analogues derived from this compound showed significantly improved activity (≤0.25 µg/mL) without cytotoxic effects on human cells .

- Cryptococcus neoformans : This compound also demonstrated antifungal activity, with some derivatives achieving MIC values as low as ≤0.25 µg/mL .

Table 1: Antimicrobial Activity of 3-(1-Methyl-1H-imidazol-5-yl)acrylaldehyde and Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 3-(1-Methyl-1H-imidazol-5-yl)acrylaldehyde | MRSA | 16 |

| Derivative 26 | MRSA | ≤0.25 |

| Derivative 57 | Cryptococcus neoformans | ≤0.25 |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to 3-(1-Methyl-1H-imidazol-5-yl)acrylaldehyde has been explored through their interactions with cyclooxygenase (COX) enzymes:

- Compounds derived from imidazole structures have shown varying degrees of COX inhibition, suggesting potential therapeutic applications in inflammatory diseases . For instance, derivatives were found to have IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes, indicating moderate anti-inflammatory properties compared to established drugs like indomethacin .

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Indomethacin | 0.21 | 2.60 |

| Compound A | 95.0 | 0.36 |

| Compound B | >100 | 0.29 |

Potential Anticancer Activity

The anticancer properties of imidazole derivatives, including those related to 3-(1-Methyl-1H-imidazol-5-yl)acrylaldehyde, have been investigated with promising results:

- In vitro studies have indicated that certain derivatives possess significant cytotoxicity against various cancer cell lines such as PC-3 (prostate cancer) and HeLa (cervical cancer). For example, some compounds displayed IC50 values that were substantially lower than those of curcumin, a known anticancer agent .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Curcumin | PC-3 | ~10 |

| Compound C | PC-3 | ~0.8 |

| Compound D | HeLa | ~0.6 |

The biological activities of 3-(1-Methyl-1H-imidazol-5-yl)acrylaldehyde can be attributed to its ability to interact with biological macromolecules:

- Enzyme Inhibition : The imine group (-C=N-) can form hydrogen bonds with active sites in enzymes, potentially inhibiting their function.

- Metal Ion Coordination : Schiff bases derived from this compound may form complexes with metal ions, influencing enzyme activity related to metabolism .

- Cell Cycle Interference : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Q & A

Q. What are the established synthetic routes for 3-(1-Methyl-1H-imidazol-5-yl)acrylaldehyde, and what reaction conditions optimize yield?

The compound is typically synthesized via condensation reactions involving imidazole derivatives and aldehydes. For example, a modified Knoevenagel condensation could introduce the acrylaldehyde moiety by reacting 1-methyl-1H-imidazole-5-carbaldehyde with acetylene derivatives under acidic catalysis. Refluxing in acetic acid with sodium acetate (to buffer pH) is a common method to drive the reaction to completion, as seen in analogous syntheses of imidazole-containing aldehydes . Regioselectivity can be enhanced by controlling temperature (e.g., 80–100°C) and solvent polarity .

Q. How is the structural identity of 3-(1-Methyl-1H-imidazol-5-yl)acrylaldehyde confirmed experimentally?

Multimodal characterization is essential:

- NMR Spectroscopy : NMR detects the acrylaldehyde proton (δ 9.5–10.0 ppm for CHO) and imidazole protons (δ 7.5–8.5 ppm). NMR confirms the carbonyl carbon (δ 190–200 ppm) .

- X-ray Crystallography : Single-crystal diffraction resolves bond angles and spatial orientation of the imidazole and aldehyde groups, as demonstrated in structurally similar compounds like ethyl 1-[3-(1H-imidazol-1-yl)propyl]-1H-benzo[d]imidazole-5-carboxylate .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and isotopic patterns .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the aldehyde and imidazole groups. Hydrophobicity increases with the methyl group on the imidazole ring .

- Stability : The aldehyde group is prone to oxidation; storage under inert gas (N) at −20°C in amber vials is recommended. Stability studies via TGA/DSC can quantify decomposition thresholds .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR shifts may arise from tautomerism (e.g., imidazole ring proton exchange) or solvent effects. Strategies include:

- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism in aldehydes) .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR spectra and compare experimental vs. theoretical shifts .

- Complementary Techniques : IR spectroscopy verifies carbonyl stretching (ν ~1700 cm), while X-ray crystallography provides unambiguous bond-length data .

Q. What experimental designs are optimal for studying the reactivity of the acrylaldehyde moiety toward nucleophiles?

- Kinetic Studies : Monitor reactions with amines/thiols via UV-Vis or NMR to determine rate constants. For example, track the disappearance of the aldehyde proton (δ ~9.8 ppm) over time .

- Condition Screening : Vary pH, solvent (e.g., aqueous vs. aprotic), and nucleophile concentration to map reactivity trends.

- Byproduct Analysis : LC-MS identifies side products (e.g., Michael adducts) and guides optimization of stoichiometry .

Q. How can computational modeling predict the biological interactions of this compound?

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes with imidazole-binding sites) using software like AutoDock. For example, similar imidazole derivatives exhibit affinity for Flt3 kinase .

- QSAR Studies : Correlate substituent effects (e.g., methyl group position) with bioactivity data to design analogs with improved potency .

Q. What strategies mitigate regioselectivity challenges during functionalization of the imidazole ring?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 4-position of the imidazole ring .

- Metal Catalysis : Pd-mediated cross-couplings (Suzuki, Heck) enable selective C–H functionalization. For example, palladium acetate catalyzes arylations at the 5-position .

Q. How can synthetic yields be maximized while minimizing byproduct formation?

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to accelerate imine formation in condensation reactions .

- Solvent Engineering : High-boiling solvents (e.g., toluene with Dean-Stark traps) remove water in equilibrium-driven reactions .

- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time and adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。